N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide
Brand Name: Vulcanchem
CAS No.: 1226439-76-4
VCID: VC11981359
InChI: InChI=1S/C19H22ClN3O3S/c1-26-17-5-4-14(11-16(17)20)22-18(24)13-6-8-23(9-7-13)19(25)21-12-15-3-2-10-27-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,25)(H,22,24)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)Cl
Molecular Formula: C19H22ClN3O3S
Molecular Weight: 407.9 g/mol

N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide

CAS No.: 1226439-76-4

Cat. No.: VC11981359

Molecular Formula: C19H22ClN3O3S

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide - 1226439-76-4

Specification

CAS No. 1226439-76-4
Molecular Formula C19H22ClN3O3S
Molecular Weight 407.9 g/mol
IUPAC Name 4-N-(3-chloro-4-methoxyphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Standard InChI InChI=1S/C19H22ClN3O3S/c1-26-17-5-4-14(11-16(17)20)22-18(24)13-6-8-23(9-7-13)19(25)21-12-15-3-2-10-27-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,25)(H,22,24)
Standard InChI Key VBLJYQCYWWNYDO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)Cl
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)Cl

Introduction

Synthesis and Characterization

The synthesis of such a compound would typically involve multiple steps, including the formation of the piperidine dicarboxamide backbone, followed by the introduction of the thiophen-2-ylmethyl and 3-chloro-4-methoxyphenyl groups. Characterization would involve techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm the structure.

Potential Biological Activities

While specific data on this compound is not available, similar compounds have shown potential in various biological assays. For example, compounds with piperidine and thiophene rings have been explored for their antimicrobial and anticancer properties . The presence of a chloro-methoxyphenyl group could also contribute to biological activity, as seen in other pharmaceutical compounds.

Research Findings and Future Directions

Given the lack of direct research findings on N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide, future studies could focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess antimicrobial, anticancer, or other potential pharmacological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator